molecular formula C21H16ClFN6O B2718734 2-chloro-4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide CAS No. 1173039-17-2

2-chloro-4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2718734
CAS No.: 1173039-17-2
M. Wt: 422.85
InChI Key: VHMHOHUAIRQLNW-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide is a benzamide derivative featuring a pyrimidine core substituted with a methyl group and a 1H-pyrazol-1-yl moiety. This compound is structurally designed to combine halogenated aromatic systems (chloro and fluoro) with heterocyclic motifs, which are common in pharmaceuticals targeting kinase inhibition or protein-protein interactions. Its synthesis likely involves Suzuki-Miyaura coupling for pyrimidine functionalization and amide bond formation, as inferred from analogous protocols in the evidence .

Properties

IUPAC Name

2-chloro-4-fluoro-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN6O/c1-13-25-19(12-20(26-13)29-10-2-9-24-29)27-15-4-6-16(7-5-15)28-21(30)17-8-3-14(23)11-18(17)22/h2-12H,1H3,(H,28,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMHOHUAIRQLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-4-fluoroaniline with 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-amine under specific conditions to form the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-chloro-4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several derivatives in the provided evidence, differing primarily in heterocyclic cores, substituent patterns, and linker regions. Key comparisons include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
2-Chloro-4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide (Target) Pyrimidine 2-Methyl, 6-(1H-pyrazol-1-yl), chloro-fluoro benzamide ~360.77 (estimated)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluorophenyl, sulfonamide 589.1
2-Chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide Pyridazine Pyridazinylaminoethyl linker, chloro-fluoro benzamide 360.77
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloro-acetamide hydrochloride Pyrazole Benzyl, dimethylpyrazole, chloro-acetamide Not reported

Key Observations :

  • The target compound’s pyrimidine core contrasts with the pyridazine in and the pyrazolo[3,4-d]pyrimidine in . Pyrimidines are six-membered rings with two nitrogen atoms, whereas pyridazines (six-membered, two adjacent nitrogens) and pyrazolo-pyrimidines (fused rings) exhibit distinct electronic properties and binding affinities .
  • The chloro-fluoro benzamide motif is conserved across analogues, but linker regions vary. For example, the pyridazinyl compound in uses an ethylamino linker instead of the phenylamino group in the target compound .
Physicochemical Properties
  • Molecular Weight: The target compound (~360.77 g/mol) is lighter than the chromenone-containing derivative in (589.1 g/mol), suggesting better membrane permeability .
  • Solubility: The pyridazinyl analogue in may exhibit enhanced aqueous solubility compared to the target compound due to its ethylamino linker, which introduces polarity .

Biological Activity

The compound 2-chloro-4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Research indicates that compounds similar to 2-chloro-4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide exhibit multiple mechanisms of action:

  • Inhibition of Kinases : Many pyrazole derivatives are known to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that modifications at the pyrazole ring can enhance selectivity towards certain kinases, which are critical in the signaling pathways of cancer cells .
  • Antiproliferative Activity : The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. For example, it showed a mean growth inhibition percentage of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells, while sparing normal fibroblasts .
  • COX-2 Inhibition : Some related compounds act as inhibitors of cyclooxygenase-2 (COX-2), which is often overexpressed in tumors. In silico docking studies suggest that these compounds can effectively bind to the COX-2 active site, potentially leading to reduced tumor growth .

Structure-Activity Relationships (SAR)

The biological activity of 2-chloro-4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide is influenced by its structural components:

Structural Feature Effect on Activity
Chloro and Fluoro Substituents Enhance lipophilicity and receptor binding affinity.
Pyrazole Ring Critical for kinase inhibition; modifications can either enhance or reduce activity.
Pyrimidine Moiety Contributes to selectivity for specific targets within cancer pathways.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to the compound :

  • Anticancer Studies : A study evaluated a series of pyrazole derivatives for their anticancer properties and found that modifications at the N1 position significantly affected their antiproliferative activity against various cancer cell lines, indicating a strong relationship between structure and function .
  • Toxicity Assessments : The same studies noted that while some derivatives exhibited potent anticancer effects, they also showed varying degrees of toxicity towards normal cells, emphasizing the need for careful SAR analysis during drug development .
  • Multi-target Potential : Research into multi-targeted therapies has highlighted the potential of compounds like 2-chloro-4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide to act on multiple pathways simultaneously, which could lead to more effective treatment regimens for complex diseases like cancer .

Q & A

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example, acetonitrile as a solvent improves solubility of intermediates, while temperatures between 80–100°C enhance reaction rates .
  • Monitor reaction progress via HPLC to ensure intermediates like 6-chloropyrimidin-4-amine derivatives are fully consumed .

Advanced Question: How can structural contradictions in crystallographic data be resolved for analogs of this compound?

Answer:
Crystallographic discrepancies (e.g., bond angles, dihedral angles) in pyrimidine-based analogs arise from polymorphism or intramolecular interactions. Methodologies include:

  • X-ray diffraction (XRD) : Compare crystal structures of analogs (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) to identify hydrogen-bonding patterns or π-stacking interactions that influence conformation .
  • Computational modeling : Use density functional theory (DFT) to simulate energetically favorable conformations and validate against experimental XRD data .

Example : In polymorphic forms of similar compounds, deviations in pyrimidine ring planarity (e.g., up to 12.8°) correlate with steric hindrance from substituents like trifluoromethyl groups .

Basic Question: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyrimidine and benzamide rings) and pyrazole protons (δ 6.5–7.2 ppm) .
    • ¹³C NMR : Confirm carbonyl resonance (~168 ppm for benzamide) and pyrimidine carbons (~150–160 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 449.12) and isotopic patterns consistent with chlorine/fluorine .
  • IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and C-F stretches (~1220 cm⁻¹) .

Advanced Question: How can computational tools predict the compound’s binding affinity for kinase targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions between the pyrimidine core and ATP-binding pockets of kinases (e.g., EGFR or Aurora kinases). The pyrazole and fluorobenzamide groups may form hydrogen bonds with key residues (e.g., Lys745 in EGFR) .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen-bond acceptors on the pyrimidine ring, hydrophobic regions from the chloro/fluoro substituents) to screen against kinase libraries .

Validation : Compare computational predictions with experimental kinase inhibition assays (IC₅₀ values) from analogs like N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide .

Advanced Question: How should researchers address discrepancies in biological activity data across similar analogs?

Answer:

  • Meta-analysis : Compile IC₅₀ values from published analogs (e.g., trifluoromethyl vs. methyl substituents) to identify structure-activity trends. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
  • Solubility assays : Measure logP values (e.g., using shake-flask method) to correlate lipophilicity with cellular uptake differences .
  • Off-target profiling : Use broad-panel kinase assays to rule out non-specific binding, which may explain variability in cytotoxicity .

Basic Question: What are the key considerations for designing SAR studies on this compound?

Answer:

  • Core modifications :
    • Replace pyrazole with imidazole to assess impact on kinase selectivity .
    • Vary substituents on the benzamide (e.g., chloro vs. fluoro) to study electronic effects .
  • Bioisosteric replacements : Substitute the pyrimidine ring with triazine to evaluate binding affinity changes .
  • Data collection : Use standardized assays (e.g., MTT for cytotoxicity, FRET for kinase inhibition) to ensure comparability across derivatives .

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